Cas no 2248302-83-0 (Tert-butyl 3-amino-3-methyl-2-phenylbutanoate)

Tert-butyl 3-amino-3-methyl-2-phenylbutanoate is a chiral β-amino ester derivative with significant utility in organic synthesis and pharmaceutical applications. Its tert-butyl ester group enhances stability, facilitating handling and storage, while the α-phenyl substitution and β-amino functionality make it a versatile intermediate for constructing complex molecules. The stereogenic centers present in the structure enable its use in asymmetric synthesis, particularly in the preparation of bioactive compounds. The compound’s balanced lipophilicity and reactivity allow for efficient modifications, making it valuable in medicinal chemistry for the development of peptidomimetics and other pharmacologically active agents. Its well-defined structure ensures reproducibility in synthetic routes.
Tert-butyl 3-amino-3-methyl-2-phenylbutanoate structure
2248302-83-0 structure
Product name:Tert-butyl 3-amino-3-methyl-2-phenylbutanoate
CAS No:2248302-83-0
MF:C15H23NO2
MW:249.34862446785
CID:6109872
PubChem ID:137940052

Tert-butyl 3-amino-3-methyl-2-phenylbutanoate Chemical and Physical Properties

Names and Identifiers

    • 2248302-83-0
    • EN300-6509090
    • Tert-butyl 3-amino-3-methyl-2-phenylbutanoate
    • Inchi: 1S/C15H23NO2/c1-14(2,3)18-13(17)12(15(4,5)16)11-9-7-6-8-10-11/h6-10,12H,16H2,1-5H3
    • InChI Key: PDXGYFQPUDWMSN-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C(C1C=CC=CC=1)C(C)(C)N)=O

Computed Properties

  • Exact Mass: 249.172878976g/mol
  • Monoisotopic Mass: 249.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 52.3Ų

Tert-butyl 3-amino-3-methyl-2-phenylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6509090-5.0g
tert-butyl 3-amino-3-methyl-2-phenylbutanoate
2248302-83-0 95.0%
5.0g
$2443.0 2025-03-14
Enamine
EN300-6509090-0.05g
tert-butyl 3-amino-3-methyl-2-phenylbutanoate
2248302-83-0 95.0%
0.05g
$707.0 2025-03-14
Enamine
EN300-6509090-1.0g
tert-butyl 3-amino-3-methyl-2-phenylbutanoate
2248302-83-0 95.0%
1.0g
$842.0 2025-03-14
Enamine
EN300-6509090-10.0g
tert-butyl 3-amino-3-methyl-2-phenylbutanoate
2248302-83-0 95.0%
10.0g
$3622.0 2025-03-14
Enamine
EN300-6509090-0.5g
tert-butyl 3-amino-3-methyl-2-phenylbutanoate
2248302-83-0 95.0%
0.5g
$809.0 2025-03-14
Enamine
EN300-6509090-2.5g
tert-butyl 3-amino-3-methyl-2-phenylbutanoate
2248302-83-0 95.0%
2.5g
$1650.0 2025-03-14
Enamine
EN300-6509090-0.25g
tert-butyl 3-amino-3-methyl-2-phenylbutanoate
2248302-83-0 95.0%
0.25g
$774.0 2025-03-14
Enamine
EN300-6509090-0.1g
tert-butyl 3-amino-3-methyl-2-phenylbutanoate
2248302-83-0 95.0%
0.1g
$741.0 2025-03-14

Tert-butyl 3-amino-3-methyl-2-phenylbutanoate Related Literature

Additional information on Tert-butyl 3-amino-3-methyl-2-phenylbutanoate

Tert-butyl 3-amino-3-methyl-2-phenylbutanoate (CAS No. 2248302-83-0): An Overview

Tert-butyl 3-amino-3-methyl-2-phenylbutanoate (CAS No. 2248302-83-0) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique structural features, which include a tert-butyl group, an amino group, and a phenylbutanoate moiety. These functional groups contribute to its chemical stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The tert-butyl group in Tert-butyl 3-amino-3-methyl-2-phenylbutanoate provides enhanced stability and resistance to degradation, which is particularly useful in pharmaceutical applications where long-term stability is crucial. The amino group, on the other hand, offers a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities. The phenylbutanoate moiety adds aromatic character and hydrophobicity to the molecule, which can influence its solubility and bioavailability.

Recent research has focused on the potential of Tert-butyl 3-amino-3-methyl-2-phenylbutanoate as a building block for the development of novel drugs and therapeutic agents. Studies have shown that compounds derived from this structure exhibit promising pharmacological properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of Tert-butyl 3-amino-3-methyl-2-phenylbutanoate demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.

In the field of chemical synthesis, Tert-butyl 3-amino-3-methyl-2-phenylbutanoate has been utilized as a key intermediate in the preparation of complex organic molecules. Its reactivity and stability make it an ideal starting material for multi-step synthetic processes. Researchers have successfully employed this compound in the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of peptides but with improved pharmacological properties. These peptidomimetics have shown potential in treating various diseases, including cancer and neurodegenerative disorders.

The versatility of Tert-butyl 3-amino-3-methyl-2-phenylbutanoate extends beyond pharmaceutical applications. In materials science, this compound has been explored for its potential use in the development of functional polymers and coatings. The presence of the amino group allows for facile functionalization with various monomers, leading to the formation of polymers with tailored properties. These polymers can be used in applications ranging from drug delivery systems to advanced coatings with enhanced durability and resistance to environmental factors.

One notable application of Tert-butyl 3-amino-3-methyl-2-phenylbutanoate is in the field of green chemistry. Researchers have investigated its use as a sustainable alternative to traditional solvents and reagents. The compound's low toxicity and biodegradability make it an attractive option for developing environmentally friendly chemical processes. A study published in Green Chemistry highlighted the use of Tert-butyl 3-amino-3-methyl-2-phenylbutanoate as a solvent in catalytic reactions, demonstrating its effectiveness in promoting green chemistry principles.

In conclusion, Tert-butyl 3-amino-3-methyl-2-phenylbutanoate (CAS No. 2248302-83-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structural features and chemical properties make it an invaluable intermediate in pharmaceutical research, chemical synthesis, materials science, and green chemistry. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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